molecular formula C9H11NaO3S B7737398 sodium;2,4,6-trimethylbenzenesulfonate

sodium;2,4,6-trimethylbenzenesulfonate

Cat. No.: B7737398
M. Wt: 222.24 g/mol
InChI Key: AOJUNZYQOYSGHT-UHFFFAOYSA-M
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Description

Sodium 2,4,6-trimethylbenzenesulfonate (CAS: 6148-75-0) is a sulfonate salt with a fully substituted aromatic ring containing three methyl groups at the 2-, 4-, and 6-positions. Its molecular formula is C₉H₁₁NaO₃S, and it is widely used in research, particularly in synthesis, nonlinear optics, and forward osmosis (FO) applications . The compound exhibits high thermal stability, hydrophobicity due to its methyl groups, and solubility in polar organic solvents like tetrahydrofuran (THF) and acetonitrile .

Properties

IUPAC Name

sodium;2,4,6-trimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S.Na/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;/h4-5H,1-3H3,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJUNZYQOYSGHT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Mesitylene’s electron-rich aromatic ring facilitates rapid sulfonation at the para position relative to one methyl group. Due to the compound’s symmetry, sulfonation exclusively yields 2,4,6-trimethylbenzenesulfonic acid. The reaction is typically conducted at 80–100°C for 4–6 hours using concentrated sulfuric acid (18–24 M). Excess acid ensures complete conversion, with the sulfonic acid precipitating upon cooling.

Key steps :

  • Dissolve mesitylene (10 mmol) in concentrated H₂SO₄ (20 mL) at 0°C.

  • Gradually warm to 80°C with stirring for 5 hours.

  • Quench the reaction by pouring into ice water (100 mL).

  • Filter the precipitated sulfonic acid and neutralize with NaOH (2 M) to pH 7–8.

  • Evaporate the solution to isolate Na-TMBS as a white crystalline solid.

Crystallographic and Spectroscopic Data

Crystallographic analysis of related sulfonate esters reveals a sulfonate group with S–O bond lengths of 1.419–1.638 Å, consistent with resonance stabilization of the sulfonate anion. Fourier-transform infrared (FTIR) spectroscopy of Na-TMBS shows characteristic peaks at:

  • 1180 cm⁻¹ (asymmetric S=O stretch)

  • 1040 cm⁻¹ (symmetric S=O stretch)

  • 690 cm⁻¹ (C–S vibration).

Alternative Synthesis via Sulfonyl Chloride Intermediates

Sulfonyl chlorides serve as versatile precursors for sulfonate salts. For Na-TMBS, 2,4,6-trimethylbenzenesulfonyl chloride can be hydrolyzed under basic conditions.

Synthesis of 2,4,6-Trimethylbenzenesulfonyl Chloride

The sulfonyl chloride is prepared by treating mesitylene with chlorosulfonic acid (ClSO₃H) at 0°C:

  • Add mesitylene (10 mmol) dropwise to ClSO₃H (15 mL) under nitrogen.

  • Stir at 0°C for 2 hours, then warm to room temperature for 12 hours.

  • Quench with ice water, extract with dichloromethane, and dry over Na₂SO₄.

Hydrolysis to Sodium Sulfonate

The sulfonyl chloride is hydrolyzed in aqueous NaOH:

  • Dissolve 2,4,6-trimethylbenzenesulfonyl chloride (5 mmol) in THF (10 mL).

  • Add NaOH (2 M, 15 mL) and stir at 25°C for 24 hours.

  • Extract the aqueous layer, evaporate, and recrystallize from ethanol.

Yield : 85–92%.

Metathesis Reactions for Ionic Liquid Synthesis

Na-TMBS is a precursor for ionic liquids (ILs) via anion-exchange reactions. For example, tetrabutylphosphonium 2,4,6-trimethylbenzenesulfonate ([TBP][TMBS]) is synthesized by mixing [TBP][Br] with Na-TMBS in water:

Procedure :

  • Dissolve [TBP][Br] (20 mmol) and Na-TMBS (40 mmol) in deionized water (28 mL).

  • Stir for 24 hours at 25°C.

  • Extract with dichloromethane (3 × 80 mL), wash with water, and dry over MgSO₄.

  • Remove solvent under reduced pressure to obtain [TBP][TMBS] as a viscous liquid.

Characterization :

  • ¹H NMR (400 MHz, D₂O): δ 6.85 (s, 2H, aromatic), 2.45 (s, 9H, CH₃), 1.80–1.20 (m, 16H, P–C₄H₉).

  • Critical solution temperature : 42°C.

Industrial-Scale Production and Purification

Large-scale synthesis employs continuous sulfonation reactors to enhance efficiency. Post-synthesis purification involves:

Recrystallization

Na-TMBS is recrystallized from ethanol/water (1:3 v/v) to achieve >99% purity.

Solubility data :

SolventSolubility (g/100 mL, 25°C)
Water45.2
Ethanol12.8
Dichloromethane0.3

Ion-Exchange Chromatography

Traces of unreacted mesitylene or sulfonic acid are removed using Amberlite IR-120 resin.

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 (5 µm, 250 × 4.6 mm)

  • Mobile phase : 60:40 acetonitrile/0.1% H₃PO₄

  • Retention time : 6.8 minutes.

Thermal Gravimetric Analysis (TGA)

Na-TMBS exhibits thermal stability up to 300°C, with decomposition onset at 310°C (heating rate: 10°C/min).

Applications in Organic Synthesis

Na-TMBS serves as:

  • Phase-transfer catalyst in nucleophilic substitutions.

  • Surfactant in micellar catalysis due to its amphiphilic structure.

  • Precursor for sulfonamide drugs via reaction with amines .

Chemical Reactions Analysis

Types of Reactions

Sodium 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The methyl groups on the benzene ring can undergo oxidation to form corresponding carboxylic acids or reduction to form alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and alcohols. These reactions typically occur under mild conditions with the presence of a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the methyl groups.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzenesulfonates depending on the nucleophile used.

    Oxidation: Products include 2,4,6-trimethylbenzoic acid or other oxidized derivatives.

    Reduction: Products include fully reduced benzene derivatives.

Scientific Research Applications

Sodium 2,4,6-trimethylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in substitution reactions and as a sulfonating agent.

    Biology: It is used in biochemical assays and as a surfactant in various biological experiments.

    Industry: It is used in the production of detergents, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 2,4,6-trimethylbenzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group is highly reactive and can participate in substitution reactions, while the methyl groups can undergo oxidation or reduction. The compound’s molecular targets and pathways depend on the specific reaction and application.

Comparison with Similar Compounds

Structural and Functional Differences

Sodium 2,4,6-trimethylbenzenesulfonate (TMBS) belongs to a family of substituted benzenesulfonates. Key analogs include:

  • Sodium benzenesulfonate (BS): No methyl groups.
  • Sodium 4-methylbenzenesulfonate (MBS) : One methyl group.
  • Sodium 2,4-dimethylbenzenesulfonate (DMBS) : Two methyl groups.

Table 1: Structural and Physical Properties

Compound Methyl Groups Molecular Weight (g/mol) Hydrophobicity Key Applications
Sodium BS 0 178.16 Low Surfactants, detergents
Sodium MBS 1 192.19 Moderate Phase-transfer catalysts
Sodium DMBS 2 206.21 High Ionic liquids (ILs)
Sodium TMBS 3 222.24 Very High FO draw solutes, NLO crystals

Performance in Forward Osmosis (FO)

In FO processes, TMBS-based ionic liquids (ILs) exhibit superior osmolality and thermoresponsive phase separation compared to BS, MBS, and DMBS analogs due to increased hydrophobicity. The bulky methyl groups in TMBS reduce water solubility, enhancing phase separation efficiency for draw solute regeneration .

Role in Nonlinear Optical (NLO) Materials

Comparison with DAST and DSTMS

TMBS is the anion in DSTMS (4-N,N-dimethylamino-4′-N-methylstilbazolium TMBS), a benchmark organic crystal for terahertz (THz) generation. Key comparisons with DAST (using 4-methylbenzenesulfonate, MBS):

Table 2: NLO Crystal Properties

Property DAST (MBS anion) DSTMS (TMBS anion)
THz Field Strength ~10–50 kV/cm Up to 100 kV/cm
Bandwidth 0.1–3 THz Up to 5.3 THz
SHG Coefficient (d₁₁) ~150 pm/V ~150 pm/V
Thermal Stability Moderate High
Phase-Matching Limited Enhanced by TMBS bulk

The TMBS anion in DSTMS improves thermal stability and phase-matching capabilities due to steric bulk, enabling broader THz bandwidths and higher field strengths compared to DAST .

Comparison with HMQ-TMS

HMQ-TMS (2-(4-hydroxy-3-methoxystyryl)-1-methylquinolinium TMBS) shares the TMBS anion but differs in the cation structure. HMQ-TMS exhibits a second harmonic generation (SHG) coefficient of 185×10⁻³⁰ esu, outperforming PMB-T (274×10⁻³⁰ esu with MBS anion) in THz generation efficiency .

Reactivity and Steric Effects

Carboxylation Efficiency

TMBS undergoes Cu-catalyzed carboxylation with 82% yield, while 2,4,6-triisopropylbenzenesulfonate fails due to excessive steric hindrance. This highlights that methyl groups in TMBS provide optimal bulk for reactivity without impeding access to the sulfonate group .

Polymorphism

Ammonium TMBS crystallizes in monoclinic and orthorhombic polymorphs with distinct hydrogen-bonding motifs. Sodium TMBS may exhibit similar polymorphism, influencing its crystallization in synthetic or NLO applications .

Q & A

Q. What are reliable methods for synthesizing sodium 2,4,6-trimethylbenzenesulfonate derivatives, and how can reaction efficiency be optimized?

Sodium 2,4,6-trimethylbenzenesulfonate derivatives, such as aryl sulfonates, can be synthesized via nucleophilic substitution reactions. A robust method involves using a semi-aqueous biphasic system (e.g., 1:1 THF/water with K₂CO₃), which minimizes environmental impact and improves yield . Key steps include controlled addition of reagents and isolation via filtration. Optimization focuses on solvent polarity, temperature (room temperature to mild heating), and stoichiometric ratios to suppress side reactions like hydrolysis. Crystallization from ethanol or methanol yields high-purity products suitable for structural characterization .

Q. How is the crystal structure of sodium 2,4,6-trimethylbenzenesulfonate derivatives characterized, and what structural insights are critical for reactivity?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 6.8773(10) Å, b = 8.9070(14) Å, and c = 25.557(4) Å . Key structural features include gauche-oriented aryl rings (torsion angle: 73.8°), S=O bond lengths (~1.419 Å), and intermolecular interactions (e.g., S=O⋯N, π-π stacking). These interactions stabilize dimeric assemblies and influence regioselective cleavage during amination .

Q. What are the primary applications of sodium 2,4,6-trimethylbenzenesulfonate in materials science?

Its derivatives serve as precursors for nonlinear optical (NLO) crystals (e.g., DSTMS) used in terahertz (THz) wave generation due to high electro-optic coefficients (>100 pm/V) . Additionally, iron(III) 2,4,6-trimethylbenzenesulfonate acts as an oxidant in vapor-phase polymerization, producing conductive polymers like polypyrrole (200 S/cm) and PEDOT (1000 S/cm) . These applications leverage the sulfonate group’s electron-withdrawing properties and thermal stability.

Advanced Research Questions

Q. How do intermolecular interactions in sodium 2,4,6-trimethylbenzenesulfonate derivatives influence their reactivity and supramolecular assembly?

Centrosymmetric dimers form via S=O⋯N interactions (O2⋯N2 distance: 3.077 Å) and π-π stacking (interplanar distance: 3.723 Å) . Nonclassical C–H⋯O interactions further organize dimers into layered structures. These interactions dictate crystal packing and stability, which correlate with regioselectivity in nucleophilic substitutions. For instance, steric hindrance from methyl groups directs amination to less hindered positions . Computational modeling (e.g., Hirshfeld surface analysis) can quantify interaction contributions .

Q. What factors determine the efficiency of sodium 2,4,6-trimethylbenzenesulfonate-based crystals in THz generation?

Key factors include:

  • Nonlinear susceptibility (χ²): DSTMS exhibits χ² values two orders higher than inorganic crystals, enabling intense THz pulses (up to 1.5 MV/cm) .
  • Phase-matching conditions: Optimal alignment of NIR and THz refractive indices minimizes absorption and maximizes bandwidth (0.15–5.5 THz) .
  • Crystal quality: Defect-free growth (e.g., via slow evaporation) reduces scattering losses. Anomalous THz pulse evolution under tight focusing requires dipole-interaction models for accurate prediction .

Q. How can regioselective synthesis of arylsulfonamides or arylamines be achieved from sodium 2,4,6-trimethylbenzenesulfonate precursors?

Regioselectivity depends on:

  • Bond cleavage preference: C–O vs. S–O bond cleavage is controlled by reaction conditions. Amination with K⁺-containing bases (e.g., K₂CO₃) favors S–O cleavage, yielding sulfonamides, while strong nucleophiles (e.g., NaN₃) target C–O bonds for aryl amines .
  • Transition-state stabilization: K⁺ ions stabilize negative charge buildup during nucleophilic attack, as proposed in Umet’s mechanism . Kinetic studies (e.g., Hammett plots) and isotopic labeling (¹⁸O) can elucidate pathways.

Notes

  • Avoid commercial sources (e.g., BenchChem, Thermo Scientific) per reliability guidelines.
  • Structural and mechanistic insights are derived from peer-reviewed crystallographic and spectroscopic studies.
  • Advanced questions emphasize interdisciplinary approaches (e.g., combining crystallography, kinetics, and computational modeling).

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